molecular formula C17H22ClNO2 B6914873 N-[(6-chloro-2H-chromen-3-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine

N-[(6-chloro-2H-chromen-3-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine

Cat. No.: B6914873
M. Wt: 307.8 g/mol
InChI Key: VZJHWDXKNVDEDH-UHFFFAOYSA-N
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Description

N-[(6-chloro-2H-chromen-3-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine is a synthetic organic compound characterized by its unique chemical structure, which includes a chromenyl group, a chloro substituent, and an oxan-3-yl moiety

Properties

IUPAC Name

N-[(6-chloro-2H-chromen-3-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2/c1-19(9-13-3-2-6-20-11-13)10-14-7-15-8-16(18)4-5-17(15)21-12-14/h4-5,7-8,13H,2-3,6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJHWDXKNVDEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCOC1)CC2=CC3=C(C=CC(=C3)Cl)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-2H-chromen-3-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the chromenyl intermediate, which is then chlorinated to introduce the chloro substituent. Subsequent steps involve the formation of the oxan-3-yl moiety and the final coupling with N-methylmethanamine under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-2H-chromen-3-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(6-chloro-2H-chromen-3-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(6-chloro-2H-chromen-3-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine involves its interaction with molecular targets within biological systems. The chromenyl group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The chloro substituent and oxan-3-yl moiety contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(6-chloro-2H-chromen-3-yl)methyl]-N-methyl-1-(oxan-2-yl)methanamine
  • **N-[(6-chloro-2H-chromen-3-yl)methyl]-N-methyl-1-(oxan-4-yl)methanamine
  • **N-[(6-chloro-2H-chromen-3-yl)methyl]-N-methyl-1-(oxan-5-yl)methanamine

Uniqueness

N-[(6-chloro-2H-chromen-3-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine is unique due to the specific positioning of the oxan-3-yl moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

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